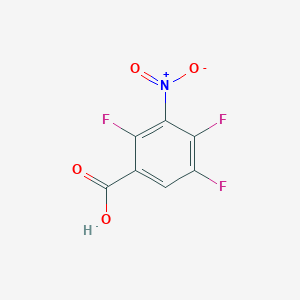

2,4,5-三氟-3-硝基苯甲酸

描述

2,4,5-Trifluoro-3-nitrobenzoic acid is an important intermediate compound in the process of preparing pharmaceutical agents such as benzimidazole derivatives .

Synthesis Analysis

The synthesis of 2,4,5-Trifluoro-3-nitrobenzoic acid involves several steps. Starting from o-methylphenol, a nitration reaction selectively generates a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

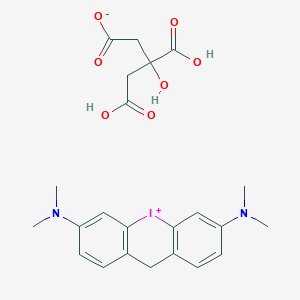

The molecular structure of 2,4,5-Trifluoro-3-nitrobenzoic acid can be represented by the formula C7H2F3NO4 .Chemical Reactions Analysis

2,4,5-Trifluoro-3-nitrobenzoic acid can undergo substitution reactions at 2,4-sites with ammonium hydroxide solution to obtain methyl 2,4-diamino-3-fluoro-5-nitrobenzoate .Physical And Chemical Properties Analysis

2,4,5-Trifluoro-3-nitrobenzoic acid is a colorless crystal or a white crystalline powder. It has a predicted density of 1.748±0.06 g/cm3, a predicted boiling point of 355.9±42.0 °C, and a flash point of 169.029°C. It is soluble in very few solvents, such as ketones, alcohols, and esters .科学研究应用

Synthesis of Fine Chemical Intermediates

2,4,5-Trifluorobenzoic acid (2,4,5-TFBA) is an important fine chemical intermediate for pharmaceuticals, agrichemicals, and polymers . It is synthesized from tetrachlorophthalic anhydride via hydrolysis, fluorination, and decarboxylation .

Use in High-Performance Liquid Chromatography (HPLC)

HPLC can be used to track and control the synthesis of 2,4,5-TFBA . This method can also be used to study the HPLC determination conditions for various related compounds .

Preparation of Quinolone Derivatives

2,4,5-Trifluoro-3-methoxybenzoic acid, a derivative of 2,4,5-Trifluoro-3-nitrobenzoic acid, can be used as a precursor for the preparation of quinolone derivatives .

Synthesis of Organotin (IV) Complexes

2,4,5-Trifluoro-3-methoxybenzoic acid readily forms organotin (IV) complexes . These complexes have various applications in the field of materials science and catalysis.

Use in Crystallography

Complexes based on 2,4,5-trifluoro-3-methoxybenzoic acid have been synthesized and characterized by X-ray crystallography . This helps in understanding the structural properties of these complexes.

Use in NMR Spectroscopy

The complexes of 2,4,5-trifluoro-3-methoxybenzoic acid have been characterized by 1H, 13C, and 119Sn NMR spectra analyses . This provides valuable information about the molecular structure and dynamics of these complexes.

安全和危害

未来方向

While specific future directions for 2,4,5-Trifluoro-3-nitrobenzoic acid are not detailed in the search results, it’s worth noting that this compound is an important intermediate in the synthesis of pharmaceutical agents . Therefore, its future directions may involve further exploration of its potential applications in medicinal chemistry.

属性

IUPAC Name |

2,4,5-trifluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)6(5(3)10)11(14)15/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJAWLRXFKLNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626882 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluoro-3-nitrobenzoic acid | |

CAS RN |

115549-15-0 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)

![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)

![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)